molecular formula C20H24N2O3S B6511513 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922004-94-2

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6511513
CAS No.: 922004-94-2
M. Wt: 372.5 g/mol
InChI Key: GSTPWBOUQXPDAB-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with four methyl groups (2,3,5,6-tetramethyl) and an N-linked 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12-10-13(2)15(4)20(14(12)3)26(24,25)21-17-7-8-18-16(11-17)6-9-19(23)22(18)5/h7-8,10-11,21H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTPWBOUQXPDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Evidence

The provided evidence includes sulfonamide derivatives and diols (e.g., (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide and N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide) . Key differences lie in substituent groups and core structures:

Compound Core Structure Substituents Key Features
Target Compound Tetramethylbenzene sulfonamide 1-Methyl-2-oxo-tetrahydroquinoline High lipophilicity; potential for dual hydrophobic/aromatic interactions
(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide Methylbenzene sulfonamide Cyclohexyl diol Enhanced solubility due to hydroxyl groups; reduced membrane permeability
N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide Methylbenzene sulfonamide Cyclohexenyl Moderate lipophilicity; potential for conjugated π-system interactions

Physicochemical Properties

  • Lipophilicity : The tetramethyl groups on the target compound likely increase logP compared to analogs with fewer methyl or hydroxyl groups. For instance, the cyclohexyl diol analog’s hydroxyl groups reduce logP, enhancing aqueous solubility but limiting blood-brain barrier penetration.
  • Solubility: Hydroxyl-containing analogs (e.g., cyclohexane-1,2-diol derivatives) exhibit higher water solubility, whereas the target compound’s tetramethyl and tetrahydroquinoline groups favor organic solvents .

Pharmacological Implications

  • Enzyme Binding : The tetramethylbenzene moiety may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or carbonic anhydrase) compared to less substituted analogs.
  • Metabolic Stability: The tetrahydroquinoline group’s rigidity and methyl substitution could reduce oxidative metabolism relative to flexible cyclohexenyl or diol-containing analogs .

Research Findings and Hypotheses

  • Synthesis Challenges : The tetramethylbenzene sulfonamide core may require multi-step alkylation, while diol-containing analogs might involve epoxide intermediates or enzymatic dihydroxylation .
  • Biological Activity: While direct data on the target compound is absent, structurally related sulfonamides show anti-inflammatory or antimicrobial activity.

Limitations and Contradictions

  • The evidence lacks explicit data on the target compound, necessitating assumptions based on substituent effects.
  • Hydroxyl groups in analogs improve solubility but may conflict with the target compound’s hypothesized metabolic stability. Experimental validation is required to resolve these contradictions.

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